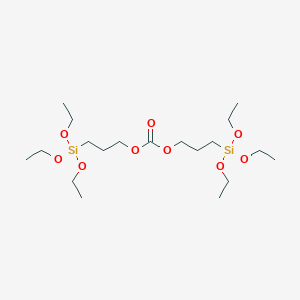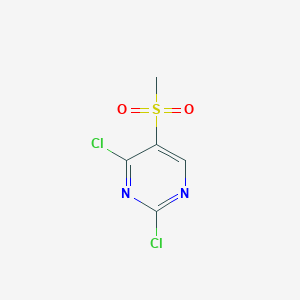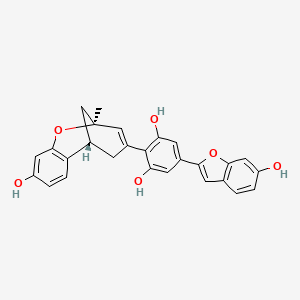
Mulberrofuran H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mulberrofuran H is a natural compound derived from the cultivated mulberry tree (Morus lhou (ser.) Koidz.). It is a 2-arylbenzofuran derivative known for its potent biological activities, including anti-inflammatory, antioxidative, and tyrosinase inhibitory properties . This compound has attracted significant attention due to its potential therapeutic applications and unique chemical structure.
Wissenschaftliche Forschungsanwendungen
Mulberrofuran H has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying Diels-Alder reactions and other organic transformations.
Biology: Its potent anti-inflammatory and antioxidative properties make it a valuable compound for studying cellular processes and oxidative stress.
Medicine: This compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, oxidative stress-related disorders, and as a tyrosinase inhibitor for skin-related conditions
Wirkmechanismus
Target of Action
Mulberrofuran H, a 2-arylbenzofuran derivative from the cultivated mulberry tree (Morus lhou (ser.) Koidz.), has been identified to target two major enzymes of the Hepatitis A virus (HAV) namely 3C proteinase (3C pro) and RNA-directed RNA polymerase (RdRP) . These enzymes play crucial roles in the life cycle of the virus. The 3C pro enzyme is involved in proteolytic activity that promotes viral maturation and infectivity, while RdRP facilitates viral replication and transcription .
Mode of Action
This compound demonstrates potent inhibition against substrates L-tyrosine (IC50 =4.45 µM) and L-DOPA (IC50 =19.70 µM) . It binds to both the targets 3C pro and RdRP, showing better binding affinity compared to the control compounds atropine and pyridinyl ester, which are previously identified inhibitors of HAV 3C pro and RdRP . The this compound bound 3C pro and RdRP complexes were found to be stable and interacting with the active site of the enzymes throughout the course of complex molecular dynamics simulations .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the life cycle of the Hepatitis A virus. By inhibiting the 3C pro and RdRP enzymes, this compound disrupts the proteolytic activity that promotes viral maturation and infectivity, and the replication and transcription of the virus .
Result of Action
The result of this compound’s action is the inhibition of the Hepatitis A virus’s life cycle, specifically the processes of viral maturation, infectivity, replication, and transcription . This inhibition is achieved through the compound’s interaction with the 3C pro and RdRP enzymes .
Biochemische Analyse
Biochemical Properties
Mulberrofuran H interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It demonstrates potent inhibition against substrates L-tyrosine (IC50=4.45 µM) and L-DOPA (IC50=19.70 µM) . This suggests that this compound may interact with the enzymes involved in the metabolism of these substrates, potentially influencing their activity.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to show inhibitory activity against oxygen glucose deprivation (OGD)-induced cell death of SH-SY5Y cells . Additionally, it has been suggested to have neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It has been identified as a potent inhibitor of hepatitis A virus 3Cpro and RdRP enzymes through structure-based virtual screening, dynamics simulation, and DFT studies . This suggests that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to affect arachidonate metabolism in rat platelets
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mulberrofuran H can be synthesized through various chemical reactions involving the Diels-Alder reaction, which is a [4+2] cycloaddition between a diene and a dienophile . The synthesis typically involves the use of chalcones and dehydroprenylphenol dienes as starting materials. The reaction conditions often include the use of organic solvents such as methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings to optimize the yield.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the root bark of Morus lhou. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound . The large-scale production may also involve biotechnological methods to enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Mulberrofuran H undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Mulberrofuran H is compared with other similar compounds, such as:
Mulberrofuran G: Another 2-arylbenzofuran derivative with similar biological activities but different structural features.
Moracin C: A related compound with potent antioxidative properties.
Sanggenofuran A: Known for its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling.
This compound stands out due to its unique combination of anti-inflammatory, antioxidative, and tyrosinase inhibitory activities, making it a versatile compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
89199-99-5 |
|---|---|
Molekularformel |
C27H22O6 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
5-(6-hydroxy-1-benzofuran-2-yl)-2-[(9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl]benzene-1,3-diol |
InChI |
InChI=1S/C27H22O6/c1-27-12-16(20-5-4-19(29)11-25(20)33-27)6-17(13-27)26-21(30)7-15(8-22(26)31)23-9-14-2-3-18(28)10-24(14)32-23/h2-5,7-11,13,16,28-31H,6,12H2,1H3/t16?,27-/m0/s1 |
InChI-Schlüssel |
ZVTKGVROAGDVCH-GPZGZDFJSA-N |
SMILES |
CC12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |
Isomerische SMILES |
C[C@]12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |
Kanonische SMILES |
CC12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Mulberrofuran H for its potential anti-aging effects?
A1: this compound has been shown in silico to inhibit matrix metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-9. [] MMPs are enzymes involved in the breakdown of collagen and other structural proteins in the skin, contributing to the formation of wrinkles and loss of elasticity associated with aging. By inhibiting MMPs, this compound could potentially slow down the process of skin aging. [] This inhibitory effect is thought to be mediated through hydrophobic interactions and hydrogen bonding with key amino acid residues within the active site of MMPs, as demonstrated through molecular docking and molecular dynamics simulations. []
Q2: How does the structure of this compound contribute to its interaction with MMPs?
A2: Molecular docking studies revealed that this compound interacts with the active site of MMP-9 through a crucial hydrophobic interaction with His401. [] Further stabilizing the interaction, hydrogen bonds form with Pro421, exhibiting a high occupancy of 77.67%. [] These findings highlight the importance of these specific interactions for the inhibitory potential of this compound against MMP-9.
Q3: What is the structural characterization of this compound?
A3: this compound is a 2-arylbenzofuran derivative. [] Its structure was elucidated using spectral data, including NMR and mass spectrometry. [] Structurally, it's considered a unique variation of a Diels-Alder adduct, formed from a chalcone derivative and a dehydroprenyl-2-arylbenzofuran derivative. []
Q4: Has this compound been tested in any in vitro or in vivo models for its anti-aging effects?
A4: While in silico studies have shown promising results regarding the inhibitory activity of this compound against MMPs, [] further research is needed to validate these findings through in vitro and in vivo experiments. This would involve testing the compound in cell-based assays using human skin cells or fibroblasts, followed by potential evaluation in animal models to assess its efficacy and safety for anti-aging applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


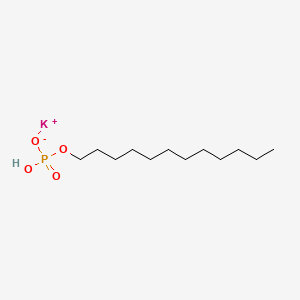
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B1632330.png)

![[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate](/img/structure/B1632335.png)

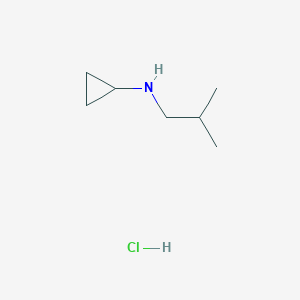
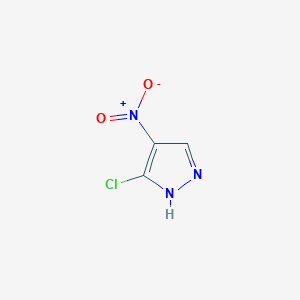
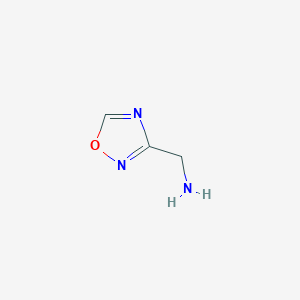
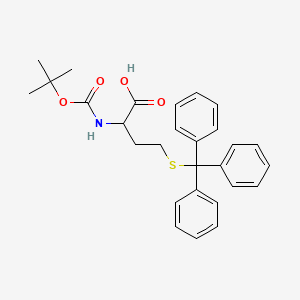


![tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B1632376.png)
